molecular formula C10H16N5O13P3 B15136248 [[(2R,4S,5S)-5-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

[[(2R,4S,5S)-5-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Cat. No.: B15136248
M. Wt: 507.18 g/mol
InChI Key: DCMOKHVROIRMGQ-ZTYNMTIYSA-N
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Description

[[(2R,4S,5S)-5-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate: is a complex organic compound with significant applications in various scientific fields. This compound is known for its intricate structure, which includes multiple functional groups that contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [[(2R,4S,5S)-5-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrazolo[4,3-d]pyrimidine core: This is typically achieved through a cyclization reaction involving appropriate amines and nitriles under acidic or basic conditions.

    Phosphorylation: The final step involves the phosphorylation of the glycosylated intermediate, which is carried out using phosphorylating agents such as phosphorus oxychloride or phosphoric acid derivatives under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phosphate groups, where nucleophiles like amines or thiols can replace the phosphate moiety.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic amounts of transition metals.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products:

Scientific Research Applications

Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor in organic synthesis and medicinal chemistry.

Biology: : In biological research, it is employed as a probe to study enzyme mechanisms and as a substrate in biochemical assays.

Medicine: : The compound has potential therapeutic applications, particularly in the development of antiviral and anticancer agents due to its ability to interact with nucleic acids and proteins.

Industry: : Industrial applications include its use in the development of novel materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of [[(2R,4S,5S)-5-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate involves its interaction with specific molecular targets. The compound can bind to nucleic acids, inhibiting their replication and transcription processes. It also interacts with enzymes, modulating their activity through competitive or non-competitive inhibition. The pathways involved include the inhibition of DNA polymerase and RNA polymerase, leading to the suppression of viral replication and cancer cell proliferation.

Comparison with Similar Compounds

    Adenosine triphosphate (ATP): Shares the phosphate groups and ribose moiety but differs in the purine base.

    Guanosine triphosphate (GTP): Similar to ATP but with a guanine base.

    Cytidine triphosphate (CTP): Contains a cytosine base and similar phosphate groups.

Uniqueness: The uniqueness of [[(2R,4S,5S)-5-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate lies in its specific pyrazolo[4,3-d]pyrimidine core, which imparts distinct chemical and biological properties not found in the more common nucleotides like ATP, GTP, and CTP.

Properties

Molecular Formula

C10H16N5O13P3

Molecular Weight

507.18 g/mol

IUPAC Name

[[(2R,4S,5S)-5-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H16N5O13P3/c11-10-6-4(12-2-13-10)5(14-15-6)9-8(17)7(16)3(26-9)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-3,7-9,16-17H,1H2,(H,14,15)(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)/t3-,7?,8+,9+/m1/s1

InChI Key

DCMOKHVROIRMGQ-ZTYNMTIYSA-N

Isomeric SMILES

C1=NC2=C(NN=C2C(=N1)N)[C@H]3[C@H](C([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Canonical SMILES

C1=NC2=C(NN=C2C(=N1)N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Origin of Product

United States

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